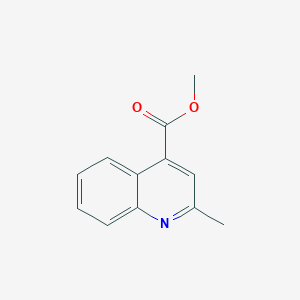

Methyl 2-methylquinoline-4-carboxylate

Descripción general

Descripción

Methyl 2-methylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a carboxylate ester group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylquinoline-4-carboxylate can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 and ionic liquids . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acids, alcohol derivatives, and various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-methylquinoline-4-carboxylate is primarily studied for its potential therapeutic properties. Quinoline derivatives, including this compound, have been investigated for their biological activities, particularly against malaria and other infectious diseases.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, a series of quinoline-4-carboxamide derivatives were identified as having significant antiplasmodial activity against Plasmodium falciparum. These compounds displayed moderate potency and favorable pharmacokinetic properties, leading to their progression in preclinical development .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |

|---|---|---|---|

| DDD107498 | 120 | <1 | Inhibition of translation elongation factor 2 |

| This compound | TBD | TBD | TBD |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains, making them candidates for further exploration in antibiotic development.

Materials Science

This compound can also be utilized in materials science, particularly in the synthesis of novel polymers and as intermediates in organic synthesis.

Polymer Synthesis

Research indicates that quinoline derivatives can be incorporated into polymer matrices to enhance their properties. For example, studies on the synthesis of polyquinolines have shown that incorporating this compound can improve thermal stability and mechanical strength .

Table 2: Properties of Polyquinolines Incorporating this compound

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Mechanical Strength (MPa) | >50 |

| Degradation Temperature (°C) | ~400 |

Cosmetic Applications

The cosmetic industry is increasingly interested in compounds like this compound due to their potential skin benefits and stability as cosmetic ingredients.

Skin Care Formulations

This compound has been explored for its use in skin care formulations. Its properties may contribute to improved skin hydration and protection against environmental stressors. The compound's ability to form stable emulsions makes it a valuable ingredient in creams and lotions .

Table 3: Formulation Characteristics with this compound

| Formulation Type | Stability (Months) | Skin Feel |

|---|---|---|

| Emulsion Cream | 12 | Non-greasy |

| Lotion | 9 | Lightweight |

Case Study 1: Antimalarial Screening

A study conducted on a library of quinoline derivatives demonstrated that this compound exhibited promising antimalarial activity when tested against P. berghei in mouse models. The compound's efficacy was attributed to its novel mechanism of action that disrupts protein synthesis within the parasite .

Case Study 2: Polymer Development

In a recent project focusing on developing high-performance polymers, researchers successfully synthesized a polyquinoline using this compound as a monomer. The resulting material showed enhanced thermal stability compared to traditional polymers, making it suitable for high-temperature applications .

Mecanismo De Acción

The mechanism of action of methyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfering with DNA replication .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylquinoline: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.

Quinoline-4-carboxylic acid: Has a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.

2-Styrylquinoline-4-carboxylic acid: Contains a styryl group, which introduces additional steric and electronic effects

Uniqueness

Methyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxylate ester group allows for diverse chemical modifications and applications .

Actividad Biológica

Methyl 2-methylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a quinoline core with a carboxylate functional group. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant properties. A study highlighted that this compound and its related compounds were evaluated using the DPPH assay, a common method for assessing radical scavenging ability. The results indicated that these compounds possess a notable capacity to inhibit free radicals:

| Compound | Inhibition Percentage (%) |

|---|---|

| This compound | 30.25 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 |

This suggests that structural modifications can enhance antioxidant efficacy, making these compounds potential candidates for therapeutic applications against oxidative stress-related diseases .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. For instance, this compound was evaluated in vitro against various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant growth inhibition across different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.53 |

| MCF7 | 3.32 |

| SKOV3 | 0.90 |

| HepG2 | 1.81 |

Mechanistic studies revealed that these compounds induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of cell cycle progression, particularly at the G2/M phase . The apoptosis was confirmed via Annexin V/PE assays, highlighting the potential of this compound as an effective anticancer agent.

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that quinoline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or protein function.

Case Studies

- Antioxidant Efficacy : A comparative study assessed the antioxidant activity of various quinoline derivatives, including this compound, using the DPPH assay. The findings underscored its potential as a natural antioxidant agent .

- Cytotoxicity Against Cancer Cells : In vitro studies on several cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through ROS generation .

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Propiedades

IUPAC Name |

methyl 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGVYHBEXUHRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399888 | |

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-40-6 | |

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.